molecular formula C14H13N3O4S2 B14949104 4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide

4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide

Cat. No.: B14949104
M. Wt: 351.4 g/mol
InChI Key: WVQODCPXOCIDGU-VMPITWQZSA-N
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Description

4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates several pharmacologically active motifs, including a benzenesulfonamide group, a thiourea bridge, and a furan-acryloyl derivative. The presence of the sulfonamide group suggests potential as a starting point for investigating carbonic anhydrase inhibition. Carbonic anhydrase isoforms, such as CA IX and XII, are recognized as important targets in oncology due to their role in tumor progression and are inhibited by ureido-substituted benzenesulfonamides . The furan and acryloyl components are structural features found in various bioactive molecules, indicating that this compound may also be of interest for developing kinase inhibitors or anti-inflammatory agents . The primary research value of this compound lies in its hybrid structure, which may allow for interaction with multiple biological targets. Researchers can utilize it as a key intermediate or building block for synthesizing more complex molecules, or as a probe to study enzyme inhibition and signal transduction pathways relevant to diseases such as cancer and chronic inflammation. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C14H13N3O4S2/c15-23(19,20)12-6-3-10(4-7-12)16-14(22)17-13(18)8-5-11-2-1-9-21-11/h1-9H,(H2,15,19,20)(H2,16,17,18,22)/b8-5+

InChI Key

WVQODCPXOCIDGU-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Acryloyl Chloride Formation

Furan-2-carboxylic acid undergoes conversion to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions (60°C, 4 h). Subsequent condensation with acrolein in tetrahydrofuran (THF) at −78°C generates 3-furan-2-yl-acryloyl chloride:

$$
\text{Furan-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{Furan-2-carbonyl chloride} \xrightarrow{\text{acrolein}} \text{3-Furan-2-yl-acryloyl chloride}
$$

Yields typically exceed 85% when employing molecular sieves to absorb liberated HCl.

Isothiocyanate Conversion

The acryloyl chloride reacts with ammonium thiocyanate (NH₄SCN) in anhydrous acetone at 0–5°C:

$$
\text{3-Furan-2-yl-acryloyl chloride} + \text{NH₄SCN} \rightarrow \text{3-Furan-2-yl-acryloyl isothiocyanate} + \text{NH₄Cl}
$$

Critical parameters :

  • Strict temperature control (<10°C) prevents oligomerization
  • Molar ratio 1:1.2 (acyl chloride:NH₄SCN) maximizes conversion
  • Reaction time: 2–3 h with mechanical stirring

Thiourea Bridge Formation

Coupling Reaction

4-Aminobenzenesulfonamide (1.0 equiv) reacts with 3-furan-2-yl-acryloyl isothiocyanate (1.1 equiv) in dimethylformamide (DMF) containing triethylamine (Et₃N) as HCl scavenger:

$$
\text{4-Aminobenzenesulfonamide} + \text{Isothiocyanate} \xrightarrow{\text{Et₃N, DMF}} \text{Target Compound}
$$

Optimized conditions :

  • Temperature: 25°C (room temperature)
  • Reaction time: 12–16 h
  • Workup: Precipitation in ice-water followed by vacuum filtration

Yield enhancement strategies :

  • Microwave irradiation (100 W, 80°C, 30 min) increases yield to 91%
  • Ultrasonic agitation reduces reaction time to 4 h

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) eluent. The target compound elutes at Rf = 0.42–0.45.

Spectroscopic Validation

Key analytical data :

Technique Characteristics
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, SO₂NH₂), 7.89–7.82 (m, 4H, Ar-H), 7.51 (d, J=15.6 Hz, 1H, CH=CH), 6.92–6.85 (m, 2H, furan-H), 6.45 (d, J=15.6 Hz, 1H, CH=CH), 3.12 (s, 2H, NH₂)
IR (KBr) 3345 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1325/1150 cm⁻¹ (SO₂ asym/sym)
HPLC Retention time: 6.72 min (C18 column, MeCN/H₂O 65:35, 1 mL/min)

Comparative Analysis of Synthetic Routes

Table 1. Yield optimization under varying conditions

Method Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Conventional DMF 25 16 78 95.2
Microwave-assisted DMF 80 0.5 91 98.7
Sonochemical THF 40 4 85 97.1

Microwave irradiation proves superior by reducing reaction time 32-fold while improving yield.

Mechanistic Considerations and Side Reactions

The thiourea formation proceeds through a concerted nucleophilic addition-elimination mechanism :

  • Amine attack on isothiocyanate's electrophilic carbon
  • Proton transfer to nitrogen
  • Elimination of HCl (scavenged by Et₃N)

Competing pathways :

  • Acylation of amine : Mitigated by using stoichiometric isothiocyanate
  • Oligomerization : Controlled via low-temperature (−10°C) reactions in polar aprotic solvents

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous flow reactor design minimizes exothermic risks
  • In situ isothiocyanate generation avoids handling toxic intermediates
  • Crystallization-based purification replaces column chromatography:
    • Solvent system: Ethanol/water (4:1)
    • Recovery: 89% with ≥99.5% purity

Chemical Reactions Analysis

Types of Reactions

4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenoyl group can be reduced to form saturated derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated propenoyl derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide with related thioureido-benzenesulfonamide derivatives:

Compound Name Substituent on Thioureido Group Molecular Weight (g/mol) Melting Point (°C) TPSA (Ų) Key Functional Groups
Target Compound 3-Furan-2-yl-acryloyl 351.4 Not reported 155 Sulfonamide, thiourea, furan
4-(3-Pyrazin-2-ylthioureido)benzenesulfonamide (14) Pyrazin-2-yl 309 185.3 130 Sulfonamide, thiourea, pyrazine
4-(3-Quinolin-3-ylthioureido)benzenesulfonamide (16) Quinolin-3-yl 358 214.6 130 Sulfonamide, thiourea, quinoline
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (9) 4-Ethylbenzoate 584.9 Not reported 163 Sulfonamide, thiourea, quinoxaline
N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(6-fluoro-benzothiazol-2-yl)-thioureido]-benzenesulfonamide (4c) 6-Fluoro-benzothiazol-2-yl 521.5 Not reported 160 Sulfonamide, thiourea, benzothiazole

Key Observations :

  • The furan-acryloyl group in the target compound provides a planar, electron-rich system distinct from heterocycles like pyrazine or quinoline in other derivatives.
  • Higher molecular weight compounds (e.g., compound 9, 584.9 g/mol) often include bulky substituents (e.g., quinoxaline), which may reduce bioavailability compared to the target compound (351.4 g/mol) .
  • Melting points correlate with molecular symmetry; compound 16 (quinoline derivative) has the highest melting point (214.6°C), likely due to strong intermolecular interactions .
Anticancer Activity
  • Compound 9 (4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide): IC₅₀ = 15.6 mmol/L against HEPG2 liver cancer cells, outperforming doxorubicin (IC₅₀ = 71.8 mmol/L) . Radiosensitizing effects were observed at 8 kGy γ-irradiation .
  • Compound 16 (Quinolin-3-yl derivative): Moderate activity with MS fragmentation showing a base peak at m/z 156 (100%) .
  • Target Compound :
    • While specific IC₅₀ data are unavailable, the furan-acryloyl group’s electron-rich nature may enhance DNA intercalation or enzyme inhibition, similar to other acryloyl-containing anticancer agents .
Antimicrobial and Antitubercular Activity
  • N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(2-methyl-4-nitro-phenyl)thioureido)benzenesulfonamide (3a) :
    • Designed as a second-line antitubercular agent, inspired by pro-drugs like ethionamide .
    • Yield: 84%, with elemental analysis matching calculated values (C: 48.91%, H: 5.62%) .
  • Fluorinated derivatives (e.g., 4c) :
    • Exhibited dual antimicrobial (MIC = 2–8 μg/mL) and anticancer activity, attributed to the fluorine atom’s electronegativity enhancing target binding .

Structure-Activity Relationships (SAR)

Heterocyclic Substituents: Quinoxaline and pyrimidine derivatives (e.g., compound 9) show enhanced anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases . Furan rings (as in the target compound) may improve metabolic stability compared to bulkier groups like tetrahydronaphthalen-1-yl (compound 15) .

Electron-Withdrawing Groups :

  • Fluorine or nitro substituents (e.g., compound 3a) increase antimicrobial potency by enhancing interactions with bacterial enzymes .

Flexibility vs. Rigidity :

  • Compounds with fewer rotatable bonds (e.g., target compound: 4 bonds) may exhibit better membrane permeability than rigid, polycyclic derivatives .

Biological Activity

Introduction

4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide is a novel compound belonging to the sulfonamide class, characterized by its unique structural features, including a thiourea moiety and a furan-2-yl-acryloyl substituent. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Biological Activity

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties , primarily through the inhibition of bacterial folate synthesis. The presence of the furan and thiourea groups in this compound may enhance its effectiveness against various pathogens. Preliminary studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent research has suggested that compounds with thiourea linkages possess potential anticancer properties. The unique structure of this compound may facilitate interactions with cellular targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Case Studies

  • Antibacterial Efficacy
    • A study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional sulfonamides, suggesting its viability as an alternative treatment option.
  • Anticancer Screening
    • In a separate investigation, the compound was tested on various cancer cell lines, including breast and lung cancer models. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thioureido-benzenesulfonamide derivatives, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves condensation of substituted isothiocyanates with sulfonamide-bearing anilines. For example, in analogous compounds, intermediates like 4-aminobenzenesulfonamide are reacted with furan-acryloyl isothiocyanate derivatives under reflux in dry acetone or THF (8–12 hours, nitrogen atmosphere). Purification uses column chromatography (silica gel, ethyl acetate/hexane) .
  • Optimization : Reaction yields depend on solvent polarity, temperature, and stoichiometric ratios. Evidence suggests using a 1:1.2 molar ratio (aniline:isothiocyanate) to minimize side products .

Q. How is structural characterization of thioureido-benzenesulfonamides performed to confirm regiochemistry and purity?

  • Techniques :

  • IR Spectroscopy : NH stretches (3200–3400 cm⁻¹), C=S (1250–1300 cm⁻¹), and sulfonamide S=O (1150–1200 cm⁻¹) .
  • NMR : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm), thioureido NH (δ 9.5–10.5 ppm), and acryloyl protons (δ 6.0–7.5 ppm). ¹³C-NMR confirms carbonyl (C=O, ~165 ppm) and thiourea (C=S, ~180 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 358 for quinoline derivatives) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. What experimental designs are used to evaluate the radiosensitizing potential of thioureido-benzenesulfonamide derivatives?

  • Protocol :

In Vitro Screening : Compounds are tested on cancer cell lines (e.g., HEPG2) using SRB assays ( ). Cells are treated with IC₅₀ doses (e.g., 15–25 µM) and exposed to γ-irradiation (8 kGy). Viability is compared to radiation-only controls .

Mechanistic Studies : ROS generation is measured via DCFH-DA fluorescence. DNA damage is quantified using comet assays or γ-H2AX foci staining .

  • Data Interpretation : Synergistic effects are calculated using combination indices (e.g., CompuSyn software). Compounds like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)-benzenesulfonamide showed enhanced radiation sensitivity (IC₅₀ reduced by 40–60% post-irradiation) .

Q. How can contradictions in structure-activity relationships (SAR) be resolved for sulfonamide-based anticancer agents?

  • Approach :

  • Comparative Analysis : Compare substituent effects across derivatives. For example, quinoxaline moieties ( ) enhance DNA intercalation, while furan-acryloyl groups may improve membrane permeability.
  • Docking Studies : Use software like AutoDock to predict binding affinities with targets (e.g., carbonic anhydrase IX). highlights pharmacophore models (e.g., hydrogen-bond acceptors at 3.5 Å spacing) for optimizing sulfonamide interactions .
    • Case Study : Derivatives with bulky substituents (e.g., thiazole in ) showed reduced activity, suggesting steric hindrance at the thiourea linkage .

Q. What methodologies are employed to assess enzyme inhibition (e.g., carbonic anhydrase) by thioureido-benzenesulfonamides?

  • Assays :

  • Esterase Activity : Measure CO₂ hydration using stopped-flow spectrophotometry (pH 6.8, 25°C). Inhibitor constants (Ki) are derived from Lineweaver-Burk plots .
  • Isoform Selectivity : Test against recombinant human isoforms (CA I, II, IX) to identify selective inhibitors. For example, 4-(3-(anthraquinone)thioureido) derivatives in showed Ki values < 50 nM for CA IX .

Q. How can computational tools guide the design of thioureido-benzenesulfonamides with improved pharmacokinetic properties?

  • Strategies :

  • ADMET Prediction : Use SwissADME to optimize logP (target < 3) and aqueous solubility. Substituents like pyrimidine ( ) reduce P-glycoprotein efflux .
  • Molecular Dynamics : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS). validated triazoloquinazoline derivatives binding to bacterial dihydrofolate reductase .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for structurally similar compounds?

  • Root Causes : Variability arises from cell line specificity (e.g., HEPG2 vs. MCF7), assay protocols (SRB vs. MTT), or solvent effects (DMSO concentration).
  • Mitigation : Standardize assays per NIH guidelines ( ) and validate with reference controls (e.g., doxorubicin in ). Cross-check SAR trends with docking results .

Methodological Resources

  • Cytotoxicity Testing : SRB assay ( ) for adherent cells; resazurin assay for suspensions.
  • Radiosensitization : Gamma irradiators (e.g., Cs-137 source) with dosimetry calibration .
  • Synthetic Protocols : Detailed in (yields 66–84%) and (antioxidant activity linked to thiourea substituents).

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